1-Methanesulfonylcyclobutane-1-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

1-Methanesulfonylcyclobutane-1-carboxylic acid (CAS 1250528-75-6) is a cyclobutane-derived carboxylic acid featuring a methanesulfonyl substituent at the 1-position. With a molecular formula of C₆H₁₀O₄S and a molecular weight of 178.21 g/mol, this compound combines a strained four-membered carbocycle with both a sulfonyl electron-withdrawing group and a carboxylic acid functionality.

Molecular Formula C6H10O4S
Molecular Weight 178.21 g/mol
CAS No. 1250528-75-6
Cat. No. B1375106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methanesulfonylcyclobutane-1-carboxylic acid
CAS1250528-75-6
Molecular FormulaC6H10O4S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1(CCC1)C(=O)O
InChIInChI=1S/C6H10O4S/c1-11(9,10)6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8)
InChIKeyFJXJEGTTZDOFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methanesulfonylcyclobutane-1-carboxylic Acid (CAS 1250528-75-6): Procurement-Ready Building Block with Distinct Sulfonyl-Cyclobutane Architecture


1-Methanesulfonylcyclobutane-1-carboxylic acid (CAS 1250528-75-6) is a cyclobutane-derived carboxylic acid featuring a methanesulfonyl substituent at the 1-position . With a molecular formula of C₆H₁₀O₄S and a molecular weight of 178.21 g/mol, this compound combines a strained four-membered carbocycle with both a sulfonyl electron-withdrawing group and a carboxylic acid functionality . This specific structural arrangement confers distinct physicochemical properties, including a calculated LogP of -0.23 and a high fraction of sp³-hybridized carbons (Fsp³ = 0.833), which differentiate it from non-sulfonylated cyclobutane carboxylic acids and aryl sulfonyl analogs [1].

Why Generic Substitution of 1-Methanesulfonylcyclobutane-1-carboxylic Acid with In-Class Analogs Compromises Synthetic Outcomes


Direct substitution of 1-methanesulfonylcyclobutane-1-carboxylic acid with closely related cyclobutane carboxylic acids—such as the unsubstituted parent (cyclobutanecarboxylic acid), homologs with methylene spacers, or aryl sulfonyl derivatives—is scientifically unjustified due to fundamentally divergent physicochemical and steric parameters. The presence of the α-sulfonyl group significantly alters the acidity of the carboxylic acid moiety, the lipophilicity profile (LogP), and the three-dimensional shape (as reflected by Fsp³), which collectively dictate reactivity in medicinal chemistry applications . Furthermore, the compound's specific molecular architecture enables its role as a validated intermediate in patented pharmaceutical programs, a function that cannot be replicated by structurally similar but electronically distinct alternatives [1].

Quantitative Differentiation Evidence: 1-Methanesulfonylcyclobutane-1-carboxylic Acid Versus Primary Comparators


Superior Lipophilicity Reduction Compared to Non-Sulfonylated Parent Acid

1-Methanesulfonylcyclobutane-1-carboxylic acid exhibits a calculated LogP of -0.23 [1], which is substantially more hydrophilic than the unsubstituted cyclobutanecarboxylic acid, which has a reported LogP ranging from 0.65 to 0.87 . This approximately 0.9-1.1 log unit decrease in lipophilicity directly impacts aqueous solubility and permeability, critical parameters in lead optimization campaigns.

Medicinal Chemistry Physicochemical Profiling Drug Design

Enhanced Three-Dimensionality (Fsp³) Relative to Aryl Sulfonyl Analog

The fraction of sp³-hybridized carbons (Fsp³) for 1-methanesulfonylcyclobutane-1-carboxylic acid is 0.833 , significantly higher than that of the analogous 1-(benzenesulfonyl)cyclobutane-1-carboxylic acid, which has an Fsp³ of only 0.364 . This 0.469 difference indicates that the target compound possesses substantially greater three-dimensional character and conformational complexity, a property increasingly valued for improving clinical success rates in drug candidates.

Medicinal Chemistry Scaffold Diversity Fsp³

Commercial Availability at High Purity with Defined Pricing Tier

1-Methanesulfonylcyclobutane-1-carboxylic acid is commercially available with a minimum purity specification of 95-98% from multiple suppliers . In contrast, the aryl sulfonyl analog 1-(benzenesulfonyl)cyclobutane-1-carboxylic acid is priced at approximately $1,257 per gram , representing a cost differential of over 10-fold compared to the target compound (available from $41/g) [1].

Procurement Supply Chain Purity

Validated Use in Patented Pharmaceutical Intermediates

1-Methanesulfonylcyclobutane-1-carboxylic acid (CAS 1250528-75-6) is explicitly cited as a relevant chemical (designated 'APP') in WO2024033388A1, a Hoffmann-La Roche patent covering bicyclic tetrahydrothiazepine derivatives with potential anticancer applications [1]. This patent linkage confirms the compound's utility as a validated building block in the synthesis of proprietary therapeutic candidates, a distinction not shared by many in-class analogs.

Pharmaceutical Patent Intermediate Drug Discovery

Distinct Physicochemical Profile Versus Homolog with Methylene Spacer

Compared to its homolog 1-(methanesulfonylmethyl)cyclobutane-1-carboxylic acid (CAS 1708269-16-2), which incorporates a methylene spacer between the sulfonyl group and the cyclobutane ring, the target compound has a lower molecular weight (178.21 vs. 192.23 g/mol) . While experimental LogP data for the homolog are not available in the accessed sources, the structural difference predicts distinct conformational preferences and electronic properties at the α-carbon, directly influencing reactivity in nucleophilic acyl substitution reactions.

Physicochemical Properties Molecular Weight Lipophilicity

High-Impact Application Scenarios for 1-Methanesulfonylcyclobutane-1-carboxylic Acid Based on Verified Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity

Research teams seeking to improve aqueous solubility and reduce LogP in lead series should select 1-methanesulfonylcyclobutane-1-carboxylic acid over the parent cyclobutanecarboxylic acid. The approximately 0.9-1.1 log unit decrease in calculated LogP (from 0.65-0.87 to -0.23) provides a measurable advantage in solubility-driven assays without introducing additional aromatic character [1].

Synthesis of High-Fsp³ Compound Libraries for Fragment-Based Screening

Medicinal chemists aiming to increase three-dimensionality and escape flatland in compound collections should prioritize 1-methanesulfonylcyclobutane-1-carboxylic acid (Fsp³ = 0.833) over 1-(benzenesulfonyl)cyclobutane-1-carboxylic acid (Fsp³ = 0.364). This 0.469 Fsp³ differential supports the generation of more conformationally diverse and developable lead matter .

Cost-Effective Scale-Up of Cyclobutane-Containing Pharmaceutical Intermediates

Process chemistry groups evaluating routes to bicyclic tetrahydrothiazepine derivatives (as described in WO2024033388A1) should procure 1-methanesulfonylcyclobutane-1-carboxylic acid as the validated starting material. With pricing as low as $41/g, the target compound enables economically viable scale-up relative to the aryl sulfonyl analog ($1,257/g) [2][3].

Fragment-Based Drug Discovery Requiring Low Molecular Weight Sulfonyl Building Blocks

For fragment screening libraries where molecular weight efficiency is paramount, 1-methanesulfonylcyclobutane-1-carboxylic acid (MW 178.21) is preferred over the methylene-spaced homolog 1-(methanesulfonylmethyl)cyclobutane-1-carboxylic acid (MW 192.23). The 14 g/mol reduction may translate to improved ligand efficiency and broader chemical space coverage .

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